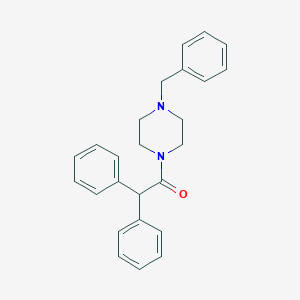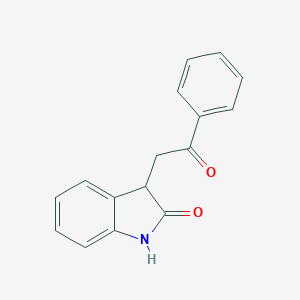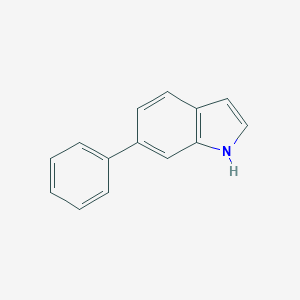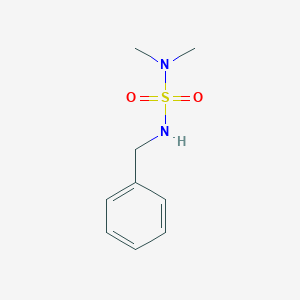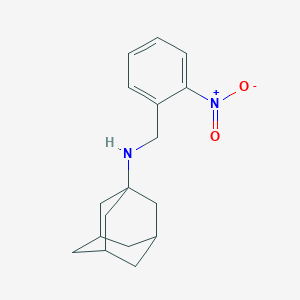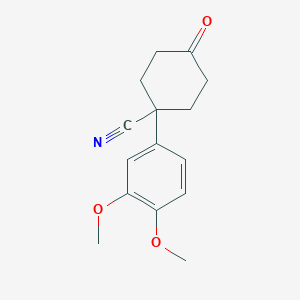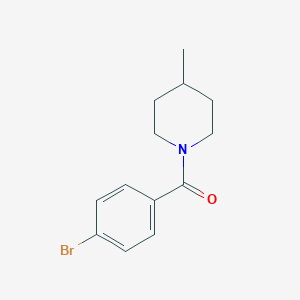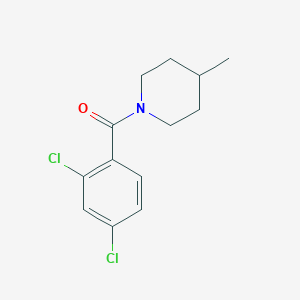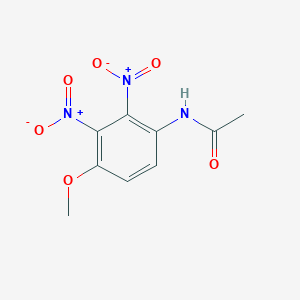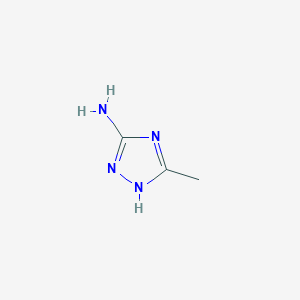![molecular formula C11H15NO2S B181213 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 123018-23-5](/img/structure/B181213.png)
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Vue d'ensemble
Description
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (MTBD) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the function of certain receptors in the brain. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, there are also some limitations to its use. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential applications in the treatment of mental disorders such as depression and anxiety. Additionally, more research is needed to determine the safety and efficacy of 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine in humans, particularly in clinical trials.
Applications De Recherche Scientifique
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory activities. 7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has also been found to exhibit antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mental disorders.
Propriétés
Numéro CAS |
123018-23-5 |
|---|---|
Nom du produit |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
LSIWGVDWJZZPPD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1 |
Synonymes |
7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

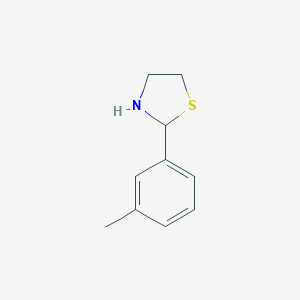
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
